molecular formula C11H16O4 B1625597 Diallyl glutarate CAS No. 41226-64-6

Diallyl glutarate

Cat. No. B1625597
CAS RN: 41226-64-6
M. Wt: 212.24 g/mol
InChI Key: ASDNCENZKQFYSF-UHFFFAOYSA-N
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Description


Diallyl glutarate is an organic compound with the chemical formula C<sub>10</sub>H<sub>14</sub>O<sub>4</sub> . It belongs to the class of diallyl esters and is derived from glutaric acid. The compound is characterized by its strong garlic-like odor and is commonly used in the flavor and fragrance industry.



Synthesis Analysis


Diallyl glutarate can be synthesized through the esterification of glutaric acid with allyl alcohol . The reaction involves the replacement of a hydroxyl group in glutaric acid with an allyl group, resulting in the formation of the ester.



Molecular Structure Analysis


The molecular structure of diallyl glutarate consists of a glutarate backbone (a five-carbon dicarboxylic acid) with two allyl (prop-2-enyl) groups attached to adjacent carbon atoms. The double bonds in the allyl groups contribute to the compound’s reactivity.



Chemical Reactions Analysis


Diallyl glutarate can undergo various chemical reactions:



  • Hydrolysis : Under acidic or basic conditions, the ester bond can be cleaved, yielding glutaric acid and allyl alcohol.

  • Oxidation : The allyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

  • Polymerization : Diallyl glutarate can participate in radical polymerization reactions to form polymers with desirable properties.



Physical And Chemical Properties Analysis



  • Physical State : Diallyl glutarate is a colorless to pale yellow liquid .

  • Odor : As mentioned earlier, it has a strong garlic-like odor .

  • Solubility : It is soluble in organic solvents such as ethanol and acetone.

  • Boiling Point : The compound has a boiling point around 200°C .


Safety And Hazards



  • Toxicity : Diallyl glutarate is considered low in toxicity , but direct exposure should be minimized due to its strong odor.

  • Irritant : It can be irritating to the skin and eyes .

  • Inhalation : Prolonged inhalation may cause respiratory irritation.

  • Environmental Impact : Proper disposal is essential to prevent environmental contamination.


Future Directions


Research on diallyl glutarate should focus on:



  • Biological Activities : Investigate its potential health benefits, including anticancer and antimicrobial properties.

  • Formulation : Explore its use in pharmaceuticals, cosmetics, and food additives.

  • Safety Profile : Conduct thorough safety assessments.


properties

IUPAC Name

bis(prop-2-enyl) pentanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-3-8-14-10(12)6-5-7-11(13)15-9-4-2/h3-4H,1-2,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDNCENZKQFYSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CCCC(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497909
Record name Diprop-2-en-1-yl pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diallyl glutarate

CAS RN

41226-64-6
Record name Diprop-2-en-1-yl pentanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diallyl glutarate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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